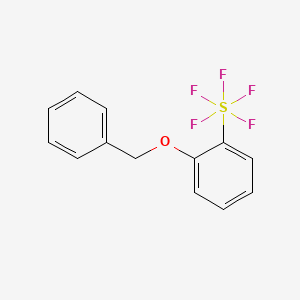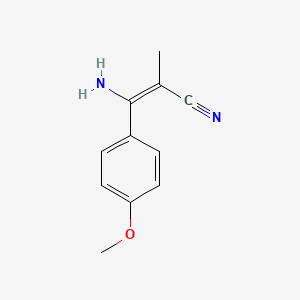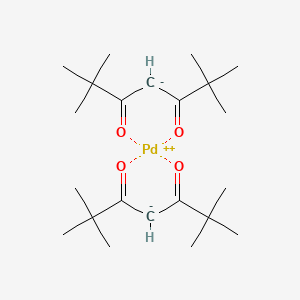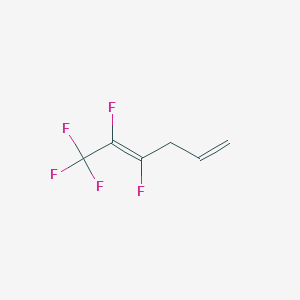
1,1,1,2,3-Pentafluoro-2,5-hexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,3-Pentafluoro-2,5-hexadiene is a fluorinated organic compound with the molecular formula C6H5F5 and a molecular weight of 172.1 . This compound is characterized by the presence of five fluorine atoms attached to a hexadiene backbone, making it a unique and valuable compound in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1,1,1,2,3-Pentafluoro-2,5-hexadiene involves several synthetic routes and reaction conditions. One common method includes the fluorination of hexadiene precursors using fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective introduction of fluorine atoms at the desired positions on the hexadiene backbone .
Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine gas. These methods are designed to maximize yield and purity while minimizing the formation of unwanted by-products .
Analyse Des Réactions Chimiques
1,1,1,2,3-Pentafluoro-2,5-hexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated aldehydes or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,1,1,2,3-Pentafluoro-2,5-hexadiene has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,1,1,2,3-Pentafluoro-2,5-hexadiene involves its interaction with molecular targets and pathways. The compound’s fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,1,1,2,3-Pentafluoro-2,5-hexadiene can be compared with other similar compounds, such as:
1,1,2,3,3-Pentafluoro-1,5-hexadiene: This compound has a similar structure but differs in the position of the fluorine atoms.
1,1,1,2,3-Pentafluoro-2,4-hexadiene: Another isomer with fluorine atoms at different positions, leading to variations in chemical and physical properties.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical reactivity and stability compared to its isomers and other fluorinated compounds .
Propriétés
Formule moléculaire |
C6H5F5 |
|---|---|
Poids moléculaire |
172.10 g/mol |
Nom IUPAC |
(4E)-4,5,6,6,6-pentafluorohexa-1,4-diene |
InChI |
InChI=1S/C6H5F5/c1-2-3-4(7)5(8)6(9,10)11/h2H,1,3H2/b5-4+ |
Clé InChI |
IOOHISQINKOYHP-SNAWJCMRSA-N |
SMILES isomérique |
C=CC/C(=C(/C(F)(F)F)\F)/F |
SMILES canonique |
C=CCC(=C(C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylate](/img/structure/B12326252.png)
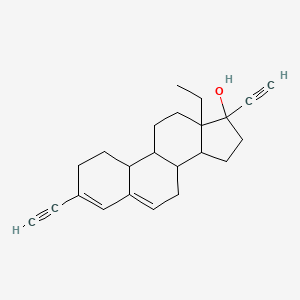
![(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoate](/img/structure/B12326261.png)

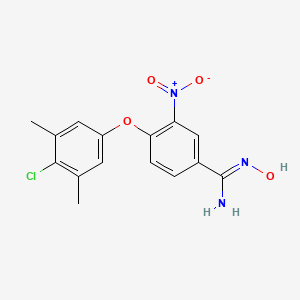
![Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12326273.png)
![3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B12326280.png)
![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid](/img/structure/B12326288.png)
![8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one](/img/structure/B12326299.png)
